(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 108149-63-9
VCID: VC20799651
InChI: InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m1/s1
SMILES: CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

CAS No.: 108149-63-9

Cat. No.: VC20799651

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester - 108149-63-9

Specification

CAS No. 108149-63-9
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m1/s1
Standard InChI Key DWFOEHLGMZJBAA-MRVPVSSYSA-N
Isomeric SMILES CC1(N([C@@H](CO1)CO)C(=O)OC(C)(C)C)C
SMILES CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator